molecular formula C12H11N3O B1451171 2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 874779-30-3

2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B1451171
CAS No.: 874779-30-3
M. Wt: 213.23 g/mol
InChI Key: HVOGCAVHAOBXEK-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a cyclopenta[d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a protein that is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression, which is particularly relevant in the context of cancer research .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle . Additionally, this compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it has been observed to inhibit the activity of histone lysine demethylases, which play a role in gene expression regulation . This inhibition can lead to changes in gene expression patterns, further affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active site of CDK2, leading to enzyme inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the enzyme’s active site. Additionally, this compound has been shown to inhibit histone lysine demethylases by binding to their active sites and preventing their catalytic activity . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound has been observed to maintain its inhibitory activity against CDK2 and histone lysine demethylases . Prolonged exposure to the compound can lead to its degradation, which may reduce its effectiveness. In in vitro studies, the long-term effects of this compound on cellular function have been shown to include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce apoptosis in cancer cells . At higher doses, toxic effects have been observed, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as CDK2 and histone lysine demethylases, affecting their activity and, consequently, the metabolic flux within cells . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been shown to be cell-permeable, allowing it to diffuse into cells and reach its target enzymes . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear enzymes such as histone lysine demethylases . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The nuclear localization of this compound is essential for its role in regulating gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of pyridine-4-carbaldehyde with cyclopentanone in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts such as copper or zinc chloride to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper chloride, zinc chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield partially or fully reduced pyrimidine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its specific fusion of a pyridine ring with a cyclopenta[d]pyrimidine core, which imparts distinct electronic and steric properties. These properties contribute to its high affinity for certain molecular targets and its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

2-pyridin-4-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-2-1-3-10(9)14-11(15-12)8-4-6-13-7-5-8/h4-7H,1-3H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOGCAVHAOBXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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